molecular formula C18H11NO3 B13166863 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid

Cat. No.: B13166863
M. Wt: 289.3 g/mol
InChI Key: WIKHUBOFYVMQTJ-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and quinoline. This compound has garnered interest due to its potential biological activities, including antioxidant, antibacterial, and antiproliferative properties .

Preparation Methods

The synthesis of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for synthesizing quinoline derivatives. This reaction involves the condensation of 2-acetylbenzofuran with isatin under basic conditions . Another method includes a one-pot three-step procedure that features Williamson ether synthesis, hydrolysis of an ester group, and intramolecular electrophilic cyclization .

Chemical Reactions Analysis

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H11NO3/c20-18(21)13-10-15(19-14-7-3-2-6-12(13)14)17-9-11-5-1-4-8-16(11)22-17/h1-10H,(H,20,21)

InChI Key

WIKHUBOFYVMQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC4=CC=CC=C4C(=C3)C(=O)O

Origin of Product

United States

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